1-(3-Bromo-6-methoxypyridin-2-yl)ethanone
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. The introduction of a halogen atom onto the pyridine ring significantly alters its electronic properties and provides a reactive "handle" for further chemical transformations.
The carbon-halogen bond is a key functional group that enables a multitude of subsequent bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and metallation. This versatility allows chemists to construct complex molecular architectures with precise control over the substitution pattern.
However, the synthesis of specific halogenated pyridines can be a significant challenge. The pyridine ring is electron-deficient compared to benzene (B151609), which makes it less reactive towards typical electrophilic aromatic substitution reactions. Consequently, direct halogenation often requires harsh reaction conditions, which can be incompatible with sensitive functional groups and may lead to mixtures of isomers. Developing methods for the regioselective halogenation of pyridines remains an active area of research, highlighting the importance of compounds like 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, which possess a well-defined substitution pattern. The presence of halogens also influences the physical properties of the molecule, such as its polarity and bioavailability, which is a critical consideration in drug design. pressbooks.pub
Significance as a Key Intermediate in Advanced Organic Synthesis
The strategic placement of three distinct functional groups—bromo, methoxy (B1213986), and acetyl—on the pyridine core makes this compound a highly valuable intermediate in advanced organic synthesis. Each group offers a different avenue for chemical modification, allowing for a stepwise and controlled elaboration of the molecular structure.
The Bromo Group: The bromine atom, located at the 3-position of the pyridine ring, is an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, enabling the construction of complex carbon skeletons.
The Acetyl (Ketone) Group: Positioned at the 2-position, the ketone functionality is a versatile reaction center. It can undergo nucleophilic addition, reduction to an alcohol, oxidation, or condensation reactions to form larger, more complex structures. For instance, acetylpyridines can be reduced to their corresponding secondary alcohols. researchgate.net
The Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring. It can also be a target for demethylation to reveal a hydroxyl group, providing another point for functionalization.
The combination of these groups in a single molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the others remain protected or inert. This makes the compound an ideal starting material for building diverse libraries of compounds for drug discovery and materials science applications. While specific synthetic routes employing this compound are not widely documented in public literature, the known reactivity of its constituent functional groups firmly establishes its potential as a powerful synthetic intermediate.
Overview of Pyridine and Ketone Functionality in Heterocyclic Chemistry
The pyridine ring and the ketone functional group are two of the most fundamental and ubiquitous moieties in heterocyclic chemistry, each imparting distinct and crucial properties to a molecule.
Pyridine Functionality: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.org This nitrogen atom fundamentally alters the ring's properties compared to its carbocyclic analogue, benzene.
Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available to accept a proton, making pyridine a weak base. wikipedia.org This basicity is critical in many biological systems and allows for the formation of pyridinium (B92312) salts.
Electronic Nature: The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms electron-deficient. This deactivation makes pyridine less susceptible to electrophilic aromatic substitution than benzene but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org
Role in Medicinal Chemistry: The pyridine scaffold is a common feature in many approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. Its aromatic nature provides a rigid scaffold for orienting other functional groups.
Ketone Functionality: The ketone group (a carbonyl group bonded to two carbon atoms) is one of the most important functional groups in organic chemistry due to its rich and diverse reactivity.
Reactivity: The polarity of the carbon-oxygen double bond (C=O), with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. This allows it to react with a wide range of nucleophiles.
Synthetic Versatility: Ketones can be transformed into a vast array of other functional groups. They can be reduced to secondary alcohols, undergo reactions at the adjacent α-carbon (e.g., enolate formation, aldol (B89426) condensation), and participate in various named reactions to form C-C and C-N bonds. Acetylpyridines, for example, can undergo oxidation to form carboxylic acids or reduction to form ethylpyridines.
The presence of both a pyridine ring and a ketone group in this compound creates a molecule with a rich chemical profile, combining the key features of aromatic heterocycles with the synthetic versatility of carbonyl compounds.
| Functional Group | Key Chemical Properties |
| Pyridine | Aromatic, weakly basic, electron-deficient ring, undergoes nucleophilic substitution. wikipedia.org |
| Ketone | Electrophilic carbonyl carbon, undergoes nucleophilic addition, can be reduced or oxidized. nih.gov |
| Bromo Group | Good leaving group, enables cross-coupling reactions, deactivates the aromatic ring. byjus.com |
| Methoxy Group | Electron-donating group, can be cleaved to a hydroxyl group. |
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(3-bromo-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-6(9)3-4-7(10-8)12-2/h3-4H,1-2H3 |
InChI Key |
JDYPATUZYHLHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)OC)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 6 Methoxypyridin 2 Yl Ethanone
Reactivity at the Bromine Center
The carbon-bromine bond at the C3 position of the pyridine (B92270) ring is a key site for synthetic modification. This position is amenable to a variety of reactions that proceed via organometallic intermediates or radical pathways, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C-Br bond in 1-(3-bromo-6-methoxypyridin-2-yl)ethanone is an excellent handle for such transformations.
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl substituted 2-acetyl-6-methoxypyridines. The reactivity in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester Partner | Typical Catalyst | Typical Base | Potential Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Phenyl-6-methoxypyridin-2-yl)ethanone |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(6-Methoxy-3-(p-tolyl)pyridin-2-yl)ethanone |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1-(6-Methoxy-3-(thiophen-2-yl)pyridin-2-yl)ethanone |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | 1-(6-Methoxy-3-vinylpyridin-2-yl)ethanone |
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide. wikipedia.org A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org The reaction of this compound would proceed under palladium or nickel catalysis, coupling with various alkyl-, vinyl-, or aryl-zinc halides. wikipedia.orgnih.gov Bromo-substituted pyridines are known to be efficient substrates for this transformation. organic-chemistry.org
Photocatalytic cross-coupling reactions offer a milder alternative for activating the C-Br bond. Under visible-light photoredox catalysis, a halopyridine can be reduced by an excited-state photocatalyst to generate a pyridyl radical. nih.govresearchgate.net This radical can then engage in various transformations, such as addition to alkenes. nih.gov For instance, the protonated form of this compound could be reduced by an excited iridium photocatalyst to generate a pyridyl radical cation, which can then add to an alkene. nih.gov This process avoids the β-hydride elimination common in traditional Heck-type reactions, allowing for the simultaneous installation of both the pyridyl moiety and the halide across a double bond. nih.gov
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organohalide into a highly reactive organometallic species. wikipedia.org This transformation is typically rapid and performed at low temperatures to prevent side reactions. The C-Br bond in this compound can be readily exchanged with metals like lithium or magnesium.
Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (e.g., -78 to -100 °C) would result in a bromine-lithium exchange, forming the corresponding 3-lithio-2-acetyl-6-methoxypyridine intermediate. wikipedia.orgtcnj.edu This potent nucleophile can then be trapped with a variety of electrophiles to introduce new functional groups. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The presence of the adjacent acetyl and methoxy (B1213986) groups may influence the reaction through chelation with the lithium cation, potentially stabilizing the intermediate.
Alternatively, Grignard reagents can be formed via bromine-magnesium exchange. A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govmdpi.com
Table 2: Products from Halogen-Metal Exchange and Electrophilic Quenching
| Exchange Reagent | Electrophile (E+) | Final Product Structure (E at C3) |
|---|---|---|
| n-BuLi | H₂O | 1-(6-Methoxypyridin-2-yl)ethanone |
| n-BuLi | DMF (then workup) | 2-Acetyl-6-methoxy-pyridine-3-carbaldehyde |
| n-BuLi | CO₂ (then workup) | 2-Acetyl-6-methoxy-pyridine-3-carboxylic acid |
| i-PrMgCl / n-BuLi | I₂ | 1-(3-Iodo-6-methoxypyridin-2-yl)ethanone |
The C-Br bond can be cleaved homolytically to generate a pyridyl radical. This can be achieved under various conditions, including photoredox catalysis or with radical initiators. nih.govchemrxiv.org The resulting pyridyl radical is a versatile intermediate that can participate in a range of reactions.
For example, photocatalysis can generate bromine radicals from a suitable precursor, which can then abstract a hydrogen atom to facilitate C-H activation or add across double or triple bonds. nih.gov In the context of this compound, direct photolysis or reaction with a radical initiator could lead to the C3-centered pyridyl radical. This intermediate could abstract a hydrogen atom from a donor solvent (hydrodehalogenation), add to an alkene, or participate in other radical cascade reactions. nih.govlibretexts.org The generation of pyridyl radicals from N-alkoxypyridinium salts has also been demonstrated as an effective method for the monoalkylation of pyridines. chemrxiv.org
Transformations of the Ketone Functional Group
The acetyl group at the C2 position provides a second site for chemical modification, primarily involving reactions at the electrophilic carbonyl carbon.
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles, particularly organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This reaction is a classic method for forming tertiary alcohols. The addition of an organometallic reagent to this compound would yield a 2-(3-bromo-6-methoxypyridin-2-yl)alkanol derivative after an aqueous workup. The synthesis of the related compound 2-acetylpyridine (B122185) is often achieved via the acylation of 2-bromopyridine (B144113) using a Grignard reagent, highlighting the compatibility of these reagents with the pyridine ring system. wikipedia.org
In the presence of an alcohol and an acid catalyst, the ketone functionality can be converted into a hemiacetal and subsequently an acetal (B89532). libretexts.orgyoutube.com This reaction is reversible and is often used to protect the carbonyl group during other synthetic steps. khanacademy.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol molecule forms a tetrahedral intermediate, which, after deprotonation, yields the hemiacetal. youtube.com Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this intermediate, and final deprotonation gives the stable acetal. youtube.comyoutube.com
The reaction of this compound with a diol, such as ethylene (B1197577) glycol, under acidic conditions would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). The formation of cyclic acetals from pyridine-2-carboxaldehyde derivatives is known to proceed efficiently, sometimes promoted by the basicity of the pyridine ring itself. nih.gov
Condensation Reactions and Derivative Formation
The acetyl group at the C-2 position of this compound is a key functional handle for various chemical transformations, particularly condensation reactions. One of the most significant of these is the Claisen-Schmidt condensation, which is widely used to synthesize chalcones (trans-1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde. researchgate.netnih.gov
In this context, this compound can act as the ketone component. The reaction is initiated by a strong base (e.g., NaOH, KOH) that deprotonates the α-carbon of the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent aldol (B89426) addition product readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, a chalcone (B49325) derivative. researchgate.netresearchgate.net The general mechanism allows for the synthesis of a diverse library of chalcones by varying the substituted aromatic aldehyde used in the reaction. nih.gov These chalcone derivatives serve as important intermediates in the synthesis of various heterocyclic compounds like pyrazolines and pyrimidinones. researchgate.net
Table 1: Representative Claisen-Schmidt Condensation Reactions
| Aldehyde Reactant | Catalyst | Expected Chalcone Product |
| Benzaldehyde | NaOH/EtOH | (E)-1-(3-bromo-6-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | KOH/MeOH | (E)-1-(3-bromo-6-methoxypyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | NaOH/EtOH | (E)-1-(3-bromo-6-methoxypyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 2-Nitrobenzaldehyde | KOH/MeOH | (E)-1-(3-bromo-6-methoxypyridin-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Influence of the Methoxy Group on Reactivity
The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) through the sigma bond, which decreases the electron density of the ring. stackexchange.comnih.gov Conversely, and more significantly, the oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect (+R or +M) increases the electron density within the ring, particularly at the positions ortho and para to the substituent. stackexchange.comyoutube.commasterorganicchemistry.com
In the pyridine ring, the nitrogen atom is inherently electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene (B151609). stackexchange.com The methoxy group at the C-6 position is para to the C-3 bromine and ortho to the C-5 hydrogen. Its strong resonance donation counteracts the deactivating effects of both the ring nitrogen and the inductive pull of the bromine and acetyl groups. This resonance donation stabilizes any potential cationic intermediates formed during electrophilic substitution, making the ring more susceptible to such reactions than an unsubstituted pyridine. stackexchange.commasterorganicchemistry.com The increased electron density particularly enhances the nucleophilicity of the C-3 and C-5 positions.
Table 2: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Influence |
| Methoxy (-OCH₃) | C-6 | Withdrawing (-I) | Donating (+R) | Activating, ortho/para directing |
| Bromo (-Br) | C-3 | Withdrawing (-I) | Weakly Donating (+R) | Deactivating, ortho/para directing |
| Acetyl (-COCH₃) | C-2 | Withdrawing (-I) | Withdrawing (-R) | Deactivating, meta directing |
| Pyridine Nitrogen | N-1 | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |
The methoxy group is a well-established directing group in directed ortho-metalation (DoM) reactions. harvard.edu In this process, a heteroatom-containing functional group coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating the regioselective deprotonation of a nearby ortho-proton. baranlab.org This creates a stabilized carbanion that can be trapped with various electrophiles, allowing for precise functionalization.
For this compound, the methoxy group at C-6 can direct metalation to the adjacent C-5 position. The Lewis basic oxygen atom would coordinate the lithium cation, positioning the alkyl base to abstract the C-5 proton. This approach would provide a synthetic route to 5-substituted derivatives, a functionalization pattern that might be difficult to achieve through other means. The presence of other functional groups, such as the C-2 acetyl and C-3 bromo groups, must be considered, as they can also influence the site of metalation or react with the organolithium reagent. However, the directing ability of the methoxy group is generally strong and often dictates the regiochemical outcome. harvard.eduntu.edu.sg
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions. echemi.comstackexchange.com At these positions, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comuci.edu
In this compound, there are two potential leaving groups for an SNAr reaction: the bromine atom at C-3 and the methoxy group at C-6. The C-3 position is not activated towards SNAr, as the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. echemi.comstackexchange.com In contrast, the C-6 position is highly activated. Therefore, a nucleophile is much more likely to attack the C-6 position, leading to the displacement of the methoxy group. While halides are typically better leaving groups than alkoxides, the regiochemical activation provided by the pyridine ring nitrogen is the dominant factor. chemrxiv.org Recent studies have shown that methoxy groups on pyridine rings can be effectively displaced by various nucleophiles, such as amines, under specific conditions, for instance, using a sodium hydride-lithium iodide system. ntu.edu.sgnih.gov
Pyridine Ring Activation and C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying aromatic systems. rsc.org However, the intrinsic properties of the pyridine ring—its electron deficiency and the coordinating ability of the nitrogen atom—present significant challenges for selective C-H functionalization, especially at positions other than C-2. rsc.orgresearchgate.net
A sophisticated strategy to overcome the low reactivity of certain positions on the pyridine ring is the dearomatization-rearomatization sequence. researchgate.netresearchgate.net This approach involves the temporary disruption of the ring's aromaticity to generate a more reactive, non-aromatic intermediate, such as a dihydropyridine (B1217469). mdpi.comnih.gov This intermediate can then undergo functionalization that would not be possible on the parent aromatic ring. A final rearomatization step then restores the pyridine core, now bearing a new substituent. researchgate.net
This methodology has proven particularly effective for achieving the challenging meta-C-H functionalization of pyridines. researchgate.net For this compound, such a strategy could potentially enable functionalization at the C-4 or C-5 positions. For instance, reaction with a strong nucleophile or a reducing agent could form a dihydropyridine intermediate. This electron-rich dienamine-like species could then react with an electrophile. Subsequent oxidation or elimination would lead to the rearomatized, functionalized pyridine. researchgate.netchemrxiv.org The regioselectivity of the initial dearomatization and the subsequent functionalization would be influenced by the electronic and steric properties of the existing bromo, methoxy, and acetyl substituents.
Table 3: General Steps in a Dearomatization-Rearomatization Sequence
| Step | Description | Mechanism |
| 1. Dearomatization | The aromatic pyridine ring is converted into a non-aromatic intermediate (e.g., dihydropyridine). | Nucleophilic addition, reduction, or reaction with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netmdpi.com |
| 2. Functionalization | The activated, non-aromatic intermediate reacts with a reagent (e.g., an electrophile or radical). | The electron-rich intermediate attacks the reagent to form a new C-C or C-X bond. researchgate.netresearchgate.net |
| 3. Rearomatization | The aromaticity of the pyridine ring is restored. | Oxidation, acid-promoted elimination, or loss of a leaving group. researchgate.net |
Regioselective C3-H and C4-H Functionalization
The direct and selective functionalization of C-H bonds on the pyridine ring is a primary objective in synthetic chemistry, aimed at modifying molecular scaffolds without the need for pre-functionalized starting materials. nih.govrsc.org For the compound this compound, the available sites for C-H functionalization are the C4 and C5 positions. The regioselectivity of reactions at these sites is dictated by the electronic properties of the existing substituents: the electron-withdrawing acetyl group at C2, the electron-withdrawing bromo group at C3, and the electron-donating methoxy group at C6.
The inherent reactivity of the pyridine ring favors functionalization at the C2, C4, and C6 positions due to its electron-deficient nature. researchgate.netbohrium.com In this specific molecule, the C2 and C6 positions are already substituted. Therefore, incoming reagents will primarily target the C4 and C5 positions. Electrophilic aromatic substitution is generally difficult on pyridines and would be further disfavored by the acetyl and bromo groups, but if forced, would likely be directed to the C5 position, influenced by the C6-methoxy group. Conversely, radical and nucleophilic attacks are directed to the C2 and C4 positions. Given that C2 is blocked, the C4 position is the most likely site for such reactions.
Strategies to achieve regioselectivity often rely on controlling the reaction pathway. For instance, Minisci-type radical reactions are a common method for alkylating electron-deficient heterocycles and typically show a preference for the C2 and C4 positions. nih.govacs.org For this compound, a Minisci reaction would be expected to favor functionalization at the C4 position.
Another approach involves a dearomatization-rearomatization sequence. researchgate.net This strategy can be used to selectively introduce functional groups at the C3 position, although in this case, the C3 position is already occupied by a bromine atom. However, similar strategies could potentially be adapted to target the C4 or C5 positions by employing specific reagents that lead to reactive intermediates functionalized at the desired location.
Table 1: Predicted Regioselectivity of C-H Functionalization on this compound
| Reaction Type | Target Position | Rationale |
|---|---|---|
| Radical (e.g., Minisci) | C4 | The pyridine nitrogen activates the C2 and C4 positions toward radical attack. With C2 blocked, C4 is the preferred site. nih.govacs.org |
| Nucleophilic | C4 | The electron-deficient nature of the ring, enhanced by the acetyl group, makes the C4 position susceptible to nucleophilic attack. |
| Electrophilic | C5 | The C6-methoxy group is an ortho-, para-director, activating the C5 position for electrophilic attack, though the overall ring is deactivated. |
Radical and Ionic Pathways in Pyridine Derivatization
The derivatization of the pyridine core in this compound can proceed through distinct radical or ionic mechanisms, each offering different opportunities for functionalization.
Radical Pathways: Radical reactions, particularly the Minisci reaction, are highly effective for functionalizing pyridines. acs.org This pathway involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. The resulting pyridinyl radical cation is then oxidized to the substituted pyridine. For the title compound, this would lead to substitution predominantly at the C4 position. Another radical approach involves the generation of pyridyl radicals from halogenated pyridines via single-electron reduction. nih.gov In this case, the C3-bromo substituent could potentially be a site for radical generation, leading to subsequent coupling reactions at that position. The formation of pyridine-boryl radicals is another advanced strategy that facilitates unique cascade reactions, although this typically involves C-H functionalization rather than displacement of a halide. rsc.org
Ionic Pathways: Ionic pathways involve either nucleophilic or electrophilic attack on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing acetyl group, makes it susceptible to SNAr. The bromo group at the C3 position could potentially be displaced by a strong nucleophile, although SNAr at the C3 position is generally less facile than at C2 or C4. The reaction is driven by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
Electrophilic Aromatic Substitution (SEAr): As mentioned, SEAr on pyridines is challenging due to the deactivating effect of the nitrogen atom, which also acts as a Lewis basic site that can be complexed by electrophiles or catalysts. bohrium.com For this compound, the ring is further deactivated by the bromo and acetyl groups. Any potential electrophilic attack would be directed to the C5 position, primarily under the influence of the C6-methoxy group.
The formation of pyridinium (B92312) ions by N-alkylation or protonation makes the ring significantly more electrophilic and susceptible to nucleophilic attack, often leading to dearomatized intermediates like dihydropyridines that can be further functionalized. bohrium.comacs.org
Table 2: Mechanistic Pathways for Derivatization
| Mechanism | Description | Potential Application to the Target Compound |
|---|---|---|
| Radical (Minisci) | Addition of a nucleophilic radical to the protonated pyridine ring. acs.org | C4-H alkylation or acylation. |
| Radical (from Halide) | Single-electron reduction of the C-Br bond to form a C3-pyridyl radical. nih.gov | Cross-coupling reactions at the C3 position. |
| Ionic (SNAr) | Nucleophilic displacement of the C3-bromo substituent. | Introduction of nucleophiles (e.g., amines, alkoxides) at C3. |
| Ionic (SEAr) | Electrophilic attack, likely at the C5 position. | Limited potential due to severe ring deactivation. bohrium.com |
Skeletal Editing and Ring Transformations
Skeletal editing is an advanced synthetic strategy that enables the precise substitution or rearrangement of atoms within a core ring structure, offering a powerful tool for molecular diversification. capes.gov.brnih.gov This approach goes beyond peripheral group functionalization by directly altering the fundamental framework of the molecule.
Pyridine-to-Benzene Transmutation
The conversion of a pyridine ring into a benzene ring is a significant transformation that can dramatically alter a molecule's biological and physical properties. rsc.org This "transmutation" involves replacing the ring nitrogen atom with a carbon atom. Several strategies have been developed to achieve this, often involving a sequence of dearomatization, cycloaddition, and rearomatization reactions. rsc.orgchemeurope.com
One common pathway involves the initial dearomatization of the pyridine, for example, through 1,2-addition, to form a dihydropyridine intermediate. This intermediate can then act as a diene in a [4+2] cycloaddition reaction with an alkyne. The resulting bicyclic adduct subsequently undergoes a retro-[4+2] cycloaddition, expelling the nitrogen-containing fragment and forming a new benzene ring. thieme-connect.com Applying this to this compound would theoretically yield a highly substituted benzene derivative, where the substituents from the original pyridine and the incoming alkyne define the final substitution pattern.
Nitrogen-to-Carbon Skeletal Editing
Nitrogen-to-carbon skeletal editing refers to the specific, single-atom swap of a nitrogen for a carbon within the ring. chinesechemsoc.org This precise "point mutation" is a sophisticated form of pyridine-to-benzene transmutation. chemrxiv.org
A recently developed method achieves this transformation by reacting pyridine N-oxides with a sulfoxide-derived anion as a carbon source under basic conditions. chinesechemsoc.org The process involves a one-step sequence of nucleophilic addition, dearomatization, and rearomatization, where the N-O motif of the N-oxide is ultimately replaced by a C-H motif from the sulfoxide (B87167). chinesechemsoc.org Another strategy involves a multi-step sequence including pyridine ring-opening to form an imine intermediate, followed by hydrolysis, olefination, electrocyclization, and final aromatization to furnish the benzene ring. rsc.orgrsc.org This latter approach allows for the direct installation of a variety of functional groups at the position of the former nitrogen atom. rsc.org
For this compound, these skeletal editing protocols could be used to replace the pyridine nitrogen with a functionalized carbon atom, thereby generating a novel polysubstituted benzene scaffold that would be difficult to access through traditional synthetic routes.
Table 3: Comparison of Skeletal Editing Strategies
| Strategy | Key Steps | Outcome | Reference |
|---|---|---|---|
| Pyridine-to-Benzene Transmutation | Dearomatization, [4+2] cycloaddition, retro-[4+2] cycloaddition. | Benzene ring with substituents defined by the pyridine and the dienophile. | thieme-connect.com |
| N-to-C Atom Swap (via N-Oxide) | Reaction of pyridine N-oxide with a sulfoxide reagent. | Precise replacement of the N-O group with a C-H group. | chinesechemsoc.org |
| N-to-C Atom Swap (via Ring Opening) | Ring-opening, hydrolysis, olefination, electrocyclization, aromatization. | Replacement of N with a functionalized carbon atom (e.g., containing an ester, ketone, or amide). | rsc.orgrsc.org |
| Atom-Pair Swap (C-N to C-C) | Dearomatization, cycloaddition, rearomatizing retrocycloaddition. | Replaces a C-N fragment of the pyridine with a C-C fragment from a reaction partner. | capes.gov.brchemeurope.com |
Advanced Spectroscopic Characterization of 1 3 Bromo 6 Methoxypyridin 2 Yl Ethanone and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and acetyl groups.
The pyridine (B92270) ring contains two aromatic protons. Due to the substitution pattern, they form an AX spin system, appearing as two doublets. The proton at position 4 (H-4) is expected to be downfield of the proton at position 5 (H-5) due to the anisotropic effect of the nearby acetyl group. Their coupling constant would be typical for ortho-coupling in a pyridine ring.
The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetyl group's methyl protons (-COCH₃) will also appear as a singlet, but further upfield, generally around 2.5-2.7 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine) | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 9.0 |
| H-5 (Pyridine) | ~6.9 - 7.1 | Doublet (d) | ~8.0 - 9.0 |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
| -COCH₃ | ~2.6 - 2.8 | Singlet (s) | N/A |
| Note: Predicted values are based on analysis of similar substituted pyridine structures and standard chemical shift ranges. researchgate.netchemicalbook.comresearchgate.net |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, eight distinct signals are expected.
The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield. The pyridine ring carbons have characteristic chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the methoxy group (C-6) will be shifted downfield due to the oxygen's electronegativity, as will the carbon attached to the acetyl group (C-2). The carbon bonded to the bromine atom (C-3) will have its chemical shift influenced by the halogen's inductive effects. mdpi.com The carbons of the methyl groups in the acetyl and methoxy substituents will appear at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~198 - 202 |
| C-6 (Pyridine) | ~160 - 164 |
| C-2 (Pyridine) | ~152 - 156 |
| C-4 (Pyridine) | ~140 - 144 |
| C-5 (Pyridine) | ~112 - 116 |
| C-3 (Pyridine) | ~110 - 114 |
| -OCH₃ | ~53 - 56 |
| -COCH₃ | ~25 - 28 |
| Note: Predicted values are based on additive substituent effects on the pyridine ring and data from analogous compounds like 2-acetylpyridine (B122185). mdpi.comscielo.brchemicalbook.com |
Advanced NMR Techniques for Stereochemical and Conformational Studies
While 1D NMR provides fundamental structural data, advanced 2D NMR techniques are crucial for unambiguous assignments and for studying more subtle aspects like stereochemistry and conformation. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the H-4 and H-5 protons on the pyridine ring, as they would show a cross-peak.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively link the H-4 signal to the C-4 signal, H-5 to C-5, the methoxy protons to the methoxy carbon, and the acetyl protons to the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for connecting fragments of a molecule. For instance, correlations would be expected between the acetyl protons (-COCH₃) and the carbonyl carbon (C=O) as well as the C-2 of the pyridine ring. Similarly, the methoxy protons (-OCH₃) would show a correlation to the C-6 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which is critical for conformational analysis. For this molecule, a NOESY experiment could reveal through-space interactions between the acetyl methyl protons and the H-3 proton, or between the methoxy protons and the H-5 proton, helping to establish the preferred orientation of the substituents relative to the pyridine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Vibrational Band Assignments and Functional Group Identification
The IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹. This is characteristic of an aryl ketone, where conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone.
C-O Stretch: The methoxy group will give rise to C-O stretching vibrations. An asymmetric stretch is typically observed as a strong band around 1250-1280 cm⁻¹, and a symmetric stretch appears around 1020-1050 cm⁻¹.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net
C-H Vibrations: Aromatic C-H stretching bands are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Key IR Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | Acetyl Carbonyl | 1690 - 1710 | Strong |
| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 | Medium |
| C-O Asymmetric Stretch | Methoxy | 1250 - 1280 | Strong |
| C-O Symmetric Stretch | Methoxy | 1020 - 1050 | Medium |
| C-Br Stretch | Bromo | 500 - 600 | Medium |
| Note: Frequencies are based on typical ranges for the specified functional groups in aromatic systems. asianpubs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.
For this compound, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the substituted pyridine ring and the carbonyl group.
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. Substituted pyridines typically show multiple strong bands in the 200-300 nm range. The presence of the acetyl and methoxy groups, which can participate in conjugation, will influence the exact position and intensity of these bands.
n → π Transitions:* This type of transition involves the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (often >300 nm) compared to π → π* transitions.
The specific λmax values would be sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.
Table 4: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
| π → π | Substituted Pyridine Ring / Acetyl Group | 220 - 280 |
| n → π | Carbonyl Group / Pyridine Nitrogen | 300 - 340 |
| Note: Ranges are estimates based on the electronic spectra of related 2-acetylpyridine and substituted pyridine compounds. |
Electronic Absorption Characteristics and π-Electron Systems
The electronic absorption spectrum of this compound, like other substituted pyridines, is characterized by transitions involving its π-electron system and non-bonding electrons. The pyridine ring possesses a conjugated system of six π-electrons delocalized over the heterocyclic ring. This aromatic system gives rise to intense electronic transitions in the ultraviolet (UV) region, primarily corresponding to π → π* transitions. The presence of substituents—namely the bromo, methoxy, and acetyl groups—significantly influences the energy and intensity of these transitions.
The acetyl group (CH₃CO), being a chromophore itself, introduces an n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Typically, n → π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (ε) compared to π → π* transitions.
The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that can modify the absorption characteristics of the chromophore. Through its resonance effect, the methoxy group can increase the electron density of the pyridine π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Conversely, the bromine atom, while having lone pairs, is an electron-withdrawing group via its inductive effect, which can cause a hypsochromic shift (a shift to shorter wavelengths). The interplay of these electronic effects from the various substituents determines the final absorption profile of the molecule.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | 200 - 280 | High ( > 10,000) |
The π-electron system of the pyridine ring is perturbed by the substituents. The acetyl group, being electron-withdrawing, can lower the energy of the π* orbitals, while the electron-donating methoxy group can raise the energy of the π orbitals. The bromine atom's inductive withdrawal of electron density can also affect the orbital energies. These perturbations collectively influence the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which in turn dictates the wavelength of the lowest energy π → π* transition.
Charge Transfer Investigations
In molecules possessing both electron-donating and electron-withdrawing groups attached to a conjugated system, the possibility of intramolecular charge transfer (ICT) exists. In this compound, the methoxy group is a moderate electron donor, and the acetyl group is an electron acceptor. Upon absorption of light, an electron can be promoted from a molecular orbital that is largely localized on the donor portion of the molecule (methoxy and pyridine ring) to an orbital that is primarily localized on the acceptor portion (acetyl group).
This photoinduced ICT process leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state. The energy of such a charge transfer band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, typically resulting in a bathochromic shift of the absorption maximum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular formula: C₈H₈BrNO₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.
A primary fragmentation event is often the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage), leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another common fragmentation is the cleavage of the bond between the carbonyl carbon and the pyridine ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| [M]⁺ and [M+2]⁺ | C₈H₈⁷⁹BrNO₂⁺ and C₈H₈⁸¹BrNO₂⁺ | - |
| [M-15]⁺ and [M-15+2]⁺ | [M - CH₃]⁺ | •CH₃ |
| [M-43]⁺ and [M-43+2]⁺ | [M - COCH₃]⁺ | •COCH₃ |
Further fragmentation of the pyridine ring itself can occur, although the aromatic nature of the ring provides it with considerable stability. The loss of the methoxy group as a radical (•OCH₃) or the bromine atom (•Br) are also possible fragmentation pathways. The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and confirm its structure.
Computational and Theoretical Investigations of 1 3 Bromo 6 Methoxypyridin 2 Yl Ethanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. nanobioletters.commdpi.com It is favored for its balance of accuracy and computational efficiency. nanobioletters.com DFT calculations would be central to understanding the intrinsic properties of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.
Optimized Molecular Geometries and Electronic StructureA fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state on the potential energy surface.nih.govUsing a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)), would yield the equilibrium geometry of the molecule.nih.govresearchgate.net
The output of this calculation provides key structural parameters:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The torsional angles between planes of atoms, which define the molecule's conformation.
These optimized parameters are crucial for understanding the molecule's three-dimensional shape and stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties.mdpi.comripublication.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive. This analysis helps explain the charge transfer interactions that can occur within the molecule. ripublication.com
Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.researchgate.netAn MEP map is plotted on the molecule's electron density surface, using a color scale to represent electrostatic potential values.researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring, highlighting these as potential sites for interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis and Electron Density DistributionNatural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.researchgate.netThis analysis is used to study:
Hybridization: The mixing of atomic orbitals to form hybrid orbitals for bonding.
Intramolecular Charge Transfer: Delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. researchgate.net
Hyperconjugation: Stabilizing interactions that result from the delocalization of electrons, which can influence the molecule's stability and geometry.
NBO analysis offers a precise description of the Lewis structure of the molecule and the delocalization of electron density, providing deeper insight than simpler orbital models. researchgate.net
Vibrational and Electronic Spectra Simulations
Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Theoretical IR and UV-Vis Spectra PredictionTheoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are performed on the optimized molecular geometry.
IR Spectrum: The vibrational frequencies of the molecule are calculated, corresponding to the absorption peaks in an IR spectrum. nanobioletters.com These frequencies are associated with specific vibrational modes, such as the stretching of C=O, C-N, or C-H bonds, and the bending of various functional groups. Comparing the calculated vibrational frequencies with experimental FT-IR data helps confirm the molecular structure and the assignment of spectral bands. nih.gov
UV-Vis Spectrum: The electronic transitions of a molecule are predicted using methods like Time-Dependent DFT (TD-DFT). nih.govmaterialsciencejournal.org This calculation yields the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These transitions typically involve the excitation of an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).
These simulations are invaluable for interpreting experimental spectra and understanding the electronic and vibrational properties of the target compound.
Isotropic Chemical Shift Calculations (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations of NMR chemical shifts are crucial for assigning experimental spectra and understanding the electronic environment of atoms within a molecule. Density Functional Theory (DFT) is a common method for these calculations.
By optimizing the molecular geometry of this compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), its ¹H and ¹³C NMR chemical shifts can be calculated. These calculations provide theoretical values that can be correlated with experimental data, aiding in the structural elucidation of the compound and its derivatives. The calculated shifts offer a detailed picture of the electron density around each nucleus.
Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below is an illustrative table of what predicted chemical shifts for this compound might look like, based on general principles and data for similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.5 - 8.5 | - |
| Methoxy-H | 3.8 - 4.2 | - |
| Ethanone-CH₃ | 2.4 - 2.8 | - |
| Pyridine-C (C-Br) | - | 110 - 120 |
| Pyridine-C (C-C=O) | - | 145 - 155 |
| Pyridine-C (C-OCH₃) | - | 160 - 170 |
| Pyridine-C | - | 120 - 140 |
| Ethanone-C=O | - | 190 - 200 |
| Methoxy-C | - | 50 - 60 |
| Ethanone-CH₃ | - | 25 - 35 |
Note: These are estimated values and actual calculated and experimental values may differ.
Reactivity and Energetic Studies
Reactivity Indices
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
For this compound, these quantum chemical parameters can predict its susceptibility to electrophilic and nucleophilic attack. Descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.
Illustrative Data Table: Global Reactivity Descriptors
| Parameter | Formula | Significance | Illustrative Value |
| EHOMO | - | Electron-donating ability | -6.5 eV |
| ELUMO | - | Electron-accepting ability | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.0 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.5 eV |
| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons | 4.0 eV |
| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution | 2.5 eV |
| Softness (S) | 1/(2η) | Reciprocal of hardness | 0.2 eV⁻¹ |
Note: These values are for illustrative purposes and are typical for similar organic molecules.
Thermodynamic Properties at Varying Temperatures
The thermodynamic properties of this compound, such as heat capacity (Cv), entropy (S), and enthalpy (H), can be calculated at different temperatures using statistical thermodynamics based on vibrational frequency calculations from DFT. These calculations are important for understanding the compound's stability and behavior under different thermal conditions. The relationship between these thermodynamic functions and temperature can reveal insights into the molecule's thermal stability.
Illustrative Data Table: Thermodynamic Properties at Different Temperatures
| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
| 298.15 | 45.0 | 95.0 | 8.0 |
| 400 | 55.0 | 110.0 | 13.0 |
| 500 | 65.0 | 125.0 | 19.0 |
Note: These values are illustrative and depend on the specific vibrational frequencies of the molecule.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (bromo, ethanone) groups on the pyridine ring suggests potential for NLO activity due to intramolecular charge transfer. DFT calculations can quantify these properties and assess the material's potential for NLO applications.
Illustrative Data Table: Calculated NLO Properties
| Parameter | Significance | Illustrative Value |
| Dipole Moment (μ) | Measure of polarity | 3.5 Debye |
| Polarizability (α) | Ease of distortion of the electron cloud | 2.0 x 10⁻²³ esu |
| First Hyperpolarizability (β) | Measure of NLO response | 5.0 x 10⁻³⁰ esu |
Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations.
Molecular Docking Studies (for interaction mechanism, not biological outcome)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. For this compound, docking studies can elucidate its potential interaction mechanisms with various protein targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. By understanding these binding modes, the structural basis for the molecule's interaction with specific biological targets can be explored, independent of its ultimate biological effect. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.
Applications of 1 3 Bromo 6 Methoxypyridin 2 Yl Ethanone in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
There is a lack of specific, documented examples in peer-reviewed literature that demonstrate the versatility of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone as a synthetic building block. While its structure—featuring a reactive ketone, a bromo substituent amenable to cross-coupling reactions, and a methoxypyridine core—suggests potential for diverse chemical transformations, detailed studies showcasing these applications are not readily found.
Precursor for Complex Pyridine (B92270) Derivatives and Heterocycles
Similarly, a detailed account of this compound serving as a direct precursor for the synthesis of complex pyridine derivatives and other heterocyclic systems is not available in the reviewed literature. The transformation of the acetyl group or the substitution of the bromine atom would be logical synthetic pathways to generate more complex structures, but specific examples and reaction conditions are not documented.
Strategies for Late-Stage Functionalization
The concept of late-stage functionalization involves introducing chemical modifications to a complex molecule at a late step in the synthesis. While this is a significant strategy in modern drug discovery and materials science, there are no specific studies that describe the use of this compound in this context.
Integration into Multi-Step Synthesis of Advanced Intermediates
The integration of this compound into multi-step synthetic routes to produce advanced intermediates is not detailed in the available scientific literature. While it is plausible that this compound is used as an intermediate in proprietary industrial processes, such information is not publicly disclosed.
Conclusion and Future Research Directions
Summary of Key Methodological Advances
While specific, detailed research on the reactivity of "1-(3-Bromo-6-methoxypyridin-2-yl)ethanone" is not extensively documented in publicly available literature, the known reactivity of similar 2-bromo- and 2-acetylpyridine (B122185) derivatives allows for a summary of expected key methodological advances. The primary value of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, leveraging the reactive carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 3-position of the pyridine (B92270) ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of "this compound" with a variety of boronic acids or esters. This method is anticipated to be a robust strategy for introducing aryl, heteroaryl, or alkyl substituents at the 3-position of the pyridine core. The general reaction conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene.
Sonogashira Coupling: The introduction of alkynyl groups can be achieved via the Sonogashira coupling with terminal alkynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF. This would yield 3-alkynyl-6-methoxypyridin-2-yl)ethanone derivatives, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This powerful method would enable the formation of carbon-nitrogen bonds by coupling "this compound" with a wide range of primary and secondary amines. The catalytic system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) in the presence of a strong base such as sodium tert-butoxide.
The following table summarizes the expected outcomes and conditions for these key transformations.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 1-(3-Aryl-6-methoxypyridin-2-yl)ethanone |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-Alkynyl-6-methoxypyridin-2-yl)ethanone |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | 1-(3-(R¹R²N)-6-methoxypyridin-2-yl)ethanone |
Unexplored Reactivity Pathways and Synthetic Opportunities
Beyond the well-established cross-coupling reactions, "this compound" presents several unexplored reactivity pathways that could lead to novel synthetic opportunities.
The presence of the acetyl group at the 2-position, adjacent to the methoxy-substituted pyridine ring, opens avenues for various transformations. The carbonyl group can undergo a wide range of classical reactions, including:
Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with various aldehydes and ketones could be explored to elaborate the side chain at the 2-position.
Reduction and Oxidation: Selective reduction of the ketone to an alcohol or complete reduction to an ethyl group, as well as oxidation reactions (e.g., Baeyer-Villiger oxidation), could provide access to a different set of functionalized pyridines.
Heterocycle Formation: The acetyl group can serve as a key functional handle for the construction of fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) could yield isoxazoles.
Furthermore, the interplay between the bromo, methoxy (B1213986), and acetyl substituents could lead to unique reactivity. For example, intramolecular cyclization reactions could be envisioned under specific conditions, potentially triggered by the initial transformation of one of the functional groups. The methoxy group at the 6-position could also be a site for nucleophilic aromatic substitution, although this would likely require harsh conditions.
Potential for Novel Structural Motif Generation
The strategic combination of the aforementioned reactions on the "this compound" scaffold holds significant potential for the generation of novel and diverse structural motifs.
Sequential cross-coupling reactions would allow for the programmed introduction of different substituents at the 3-position, followed by modification of the acetyl group. This approach could lead to libraries of highly substituted pyridines, a core structure found in many pharmaceuticals and agrochemicals.
Moreover, the products of the initial transformations can serve as precursors for more complex, fused heterocyclic systems. For example, a Sonogashira coupling product could undergo an intramolecular cyclization to form a furo[3,2-b]pyridine (B1253681) or a related heterocycle. Similarly, a Buchwald-Hartwig amination product bearing a suitable functional group on the newly introduced amine could be induced to cyclize, forming novel polycyclic aromatic systems.
The generation of these novel motifs is particularly relevant in the context of drug discovery, where structural diversity is paramount for identifying new lead compounds. The inherent functionality and predictable reactivity of "this compound" make it a promising starting point for the exploration of new chemical space.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone?
- Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, nucleophilic substitution reactions using brominating agents (e.g., NBS or HBr) under controlled conditions in polar aprotic solvents like acetonitrile or DMF. A multi-step approach may include:
Methoxy group introduction via alkylation of a hydroxylated pyridine derivative.
Bromination at the 3-position using electrophilic bromine sources.
Acetylation via Friedel-Crafts or nucleophilic acyl substitution.
Reaction optimization should prioritize temperature control (reflux at 80–100°C) and inert atmospheres to prevent dehalogenation .
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL or SHELXS) for single-crystal structure determination, particularly effective for resolving bromine-heavy atom positions .
- Spectroscopy :
- NMR : and NMR to confirm methoxy (-OCH), acetyl (C=O), and pyridine ring protons. signals near δ 190 ppm indicate the ketone group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrNO) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer:
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (lit. range: ~120–125°C based on analogs) .
- Solubility : Test in DMSO, ethanol, and chloroform via gravimetric analysis. Polar aprotic solvents are preferred due to the pyridine ring’s hydrophobicity.
- Stability : Monitor via TGA (thermogravimetric analysis) under nitrogen; bromine substitution may reduce thermal stability compared to non-halogenated analogs .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The 3-bromo group acts as a leaving site for palladium-catalyzed cross-coupling. Key considerations:
- Catalyst System : Use Pd(PPh) or PdCl(dppf) with aryl boronic acids.
- Optimization : Vary base (KCO or CsCO) and solvent (toluene/ethanol mixtures) to improve yield.
- Side Reactions : Competing dehalogenation may occur at high temperatures (>100°C); monitor via LC-MS .
Q. What computational methods predict the compound’s electronic properties and reaction pathways?
- Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, highlighting electrophilic reactivity at the acetyl group and nucleophilic susceptibility at the bromine site.
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior.
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability .
Q. How can tautomeric equilibria (e.g., keto-enol) be experimentally analyzed in this compound?
- Methodological Answer:
- Variable Temperature NMR (VT-NMR) : Monitor proton shifts between δ 2.5 (keto CH) and δ 5–6 (enol -OH) from 25°C to 80°C.
- IR Spectroscopy : Detect enol tautomers via O-H stretches (~3200 cm) and C=O stretches (~1700 cm).
- X-ray Photoelectron Spectroscopy (XPS) : Confirm electronic environments of oxygen and bromine atoms .
Q. What strategies mitigate challenges in synthesizing analogs with modified methoxy or bromine groups?
- Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for methoxy to prevent demethylation during bromination.
- Directed Ortho-Metalation (DoM) : Employ LDA (lithium diisopropylamide) to regioselectively introduce substituents adjacent to the methoxy group.
- Microwave-Assisted Synthesis : Reduce reaction times for bromine exchange reactions (e.g., Br to CN) .
Biological and Applied Research Questions
Q. How is this compound utilized in designing bioactive molecules (e.g., anticancer agents)?
- Methodological Answer:
- Scaffold Modification : Replace bromine with pharmacophores (e.g., amino, cyano) to enhance target binding.
- In Vitro Assays : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays. IC values for analogs range from 5–50 μM, depending on substituents.
- Molecular Docking : Model interactions with kinases (e.g., EGFR) using AutoDock Vina; the pyridine ring often occupies hydrophobic pockets .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
